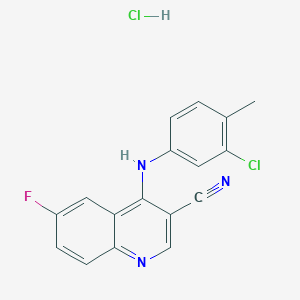

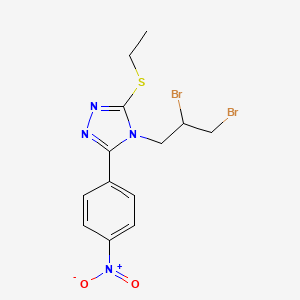

4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that likely contains a quinoline structure (a type of heterocyclic aromatic organic compound), a chloro-methylphenyl group, and a nitrile group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound likely involves multiple aromatic rings, given the presence of the quinoline and chloro-methylphenyl groups. These structures are often linked by various types of bonds, including non-H bonds, multiple bonds, and potentially rotatable bonds .Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. For instance, isocyanates, which could be structurally similar, are known to react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, often releasing heat .Applications De Recherche Scientifique

Biological and Clinical Activity in Autoimmune Disorders

4-Aminoquinoline compounds, including chloroquine and hydroxychloroquine, are primarily recognized for their antimalarial properties. Beyond their antimalarial application, these compounds have been repurposed for autoimmune disorders due to their immunosuppressive activities. Chloroquine and hydroxychloroquine can reduce T-cell and B-cell hyperactivity along with pro-inflammatory cytokine gene expression, showcasing their utility in treating systemic lupus erythematosus, rheumatoid arthritis, primary Sjogren's syndrome, the anti-phospholipid syndrome, and sarcoidosis. These findings underscore the potential of 4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride in similar therapeutic applications, highlighting its significance in modifying the clinical course of autoimmune disorders while balancing efficacy against potential adverse effects (Taherian et al., 2013).

Repurposing in Cancer Therapy

The search for novel therapeutic applications of chloroquine and its derivatives, including this compound, has extended into cancer therapy. The biochemical properties of chloroquine, highlighted by its ability to interfere with autophagy and lysosomal function, have paved the way for its consideration in cancer treatment. Ongoing research aims to link the antimalarial mode of action of chloroquine with cancer cell proliferation pathways, suggesting a potential role for similar compounds in combination chemotherapy for cancer (Njaria et al., 2015).

Role in Antiviral Research

The utility of chloroquine and hydroxychloroquine, which share a structural foundation with this compound, has been explored in the context of antiviral research, notably against COVID-19. These compounds have demonstrated in vitro efficacy in inhibiting viral replication, specifically by interfering with the virus's ability to invade host cells. Despite mixed results in clinical settings, the exploration of such compounds in viral research continues to offer insights into potential antiviral mechanisms and therapeutic applications (Dermawan et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

4-(3-chloro-4-methylanilino)-6-fluoroquinoline-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN3.ClH/c1-10-2-4-13(7-15(10)18)22-17-11(8-20)9-21-16-5-3-12(19)6-14(16)17;/h2-7,9H,1H3,(H,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYHZCZPIZZKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)F)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2775568.png)

![6-Fluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2775569.png)

![3-[(2-Bromopropanoyl)amino]benzamide](/img/structure/B2775574.png)

![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775578.png)

![(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![N-[2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2775590.png)